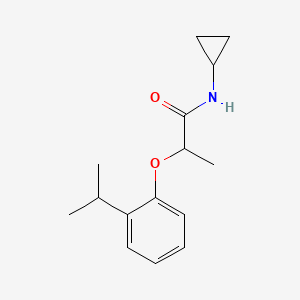
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIP is a cyclopropyl derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and it has been shown to have anti-inflammatory and analgesic properties. In
Mecanismo De Acción
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to be a selective COX-2 inhibitor, meaning that it selectively targets COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific role of COX-2 in various physiological processes. Additionally, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to be effective in various animal models of inflammation and pain, making it a useful tool for studying these processes. However, one limitation of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. One direction is the development of novel anti-inflammatory and analgesic drugs based on the structure of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. Another direction is the study of the potential anti-tumor effects of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in cancer cells. Additionally, the neuroprotective effects of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in animal models of neurodegenerative diseases warrant further investigation. Finally, the potential toxicity of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide should be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide involves the reaction of 2-isopropylphenol with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to form the intermediate cyclopropylcarbonyl-2-isopropylphenyl ether. This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent, such as thionyl chloride, to form N-cyclopropyl-2-(2-isopropylphenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been used to study the role of cyclooxygenase-2 (COX-2) in pain signaling pathways. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has also been shown to have anti-tumor effects in cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been used as a starting point for the development of novel anti-inflammatory and analgesic drugs.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10(2)13-6-4-5-7-14(13)18-11(3)15(17)16-12-8-9-12/h4-7,10-12H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHFYOKEYIILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[2-(propan-2-yl)phenoxy]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)


![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)
![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)